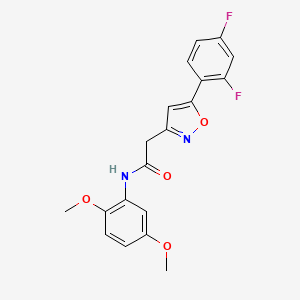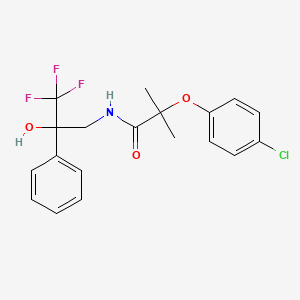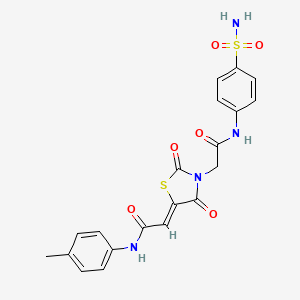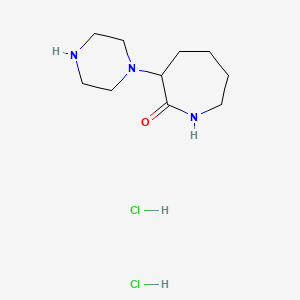![molecular formula C17H19N3O3 B2965260 Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate CAS No. 2411332-57-3](/img/structure/B2965260.png)
Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate, commonly known as MBOB, is a chemical compound that has gained significant attention in the field of scientific research. MBOB is a synthetic analog of the natural hormone, melatonin, and has been found to exhibit various biological and physiological effects.
Mecanismo De Acción
MBOB acts as a selective melatonin receptor agonist, specifically targeting MT1 and MT2 receptors. This activation of melatonin receptors leads to the regulation of various physiological processes, including the circadian rhythm, immune response, and oxidative stress.
Biochemical and Physiological Effects:
MBOB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. MBOB also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MBOB can induce apoptosis in cancer cells and inhibit tumor growth. MBOB has also been found to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBOB has several advantages for lab experiments. It is a synthetic compound, making it easy to obtain and manipulate. MBOB also has a high affinity for melatonin receptors, making it a potent agonist. However, MBOB has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, MBOB has a short half-life, requiring frequent dosing.
Direcciones Futuras
There are several future directions for the research of MBOB. One potential area of study is the use of MBOB as a treatment for sleep disorders. MBOB has been shown to regulate circadian rhythms, making it a potential alternative to traditional sleep medications. Additionally, further research can be conducted on the anti-cancer properties of MBOB, particularly in combination with other chemotherapeutic agents. Finally, the potential use of MBOB as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease can also be explored.
Conclusion:
In conclusion, MBOB is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to exhibit various biological and physiological effects, making it a potential therapeutic agent for several conditions. The synthesis method of MBOB involves the reaction of 1-benzylpyrazole-4-carboxylic acid with ethyl chloroformate and methylamine. MBOB acts as a selective melatonin receptor agonist, targeting MT1 and MT2 receptors. It has several advantages for lab experiments, including its potency and ease of manipulation, but also has some limitations, including low solubility and short half-life. Finally, there are several future directions for the research of MBOB, including its potential use as a treatment for sleep disorders, cancer, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of MBOB involves the reaction of 1-benzylpyrazole-4-carboxylic acid with ethyl chloroformate to obtain ethyl 4-[1-(1-benzylpyrazol-4-yl)ethyl]pyrazole-1-carboxylate. This compound is then reacted with methylamine to obtain the final product, MBOB.
Aplicaciones Científicas De Investigación
MBOB has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. MBOB has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, MBOB has been found to regulate circadian rhythms and sleep-wake cycles, making it a potential treatment for sleep disorders.
Propiedades
IUPAC Name |
methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13(19-16(21)8-9-17(22)23-2)15-10-18-20(12-15)11-14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNAFSMNZFKAK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)NC(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)NC(=O)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)
![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)




![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)
![1-(butan-2-yl)-4-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2965190.png)
![N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2965192.png)

![5-Bromo-N-[3-(2-phenylimidazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B2965196.png)

